N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of a triazole derivative with a suitable acylating agent. One common method involves the reaction of 4H-1,2,4-triazole-3-thiol with N-propylbromoacetamide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring in the compound is known to interact with cytochrome P-450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4H-1,2,4-triazol-3-amine
- N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-propyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural feature can influence its biological activity and make it distinct from other triazole derivatives. The compound’s ability to interact with specific molecular targets also sets it apart from similar compounds .
Properties
Molecular Formula |
C7H12N4OS |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-propyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C7H12N4OS/c1-2-3-8-6(12)4-13-7-9-5-10-11-7/h5H,2-4H2,1H3,(H,8,12)(H,9,10,11) |
InChI Key |
PAACRWYUCZONOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NN1 |
Origin of Product |
United States |
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